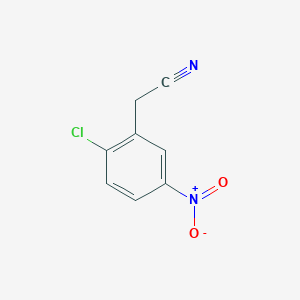
2-(2-Chloro-5-nitrophenyl)acetonitrile
概要
説明
Synthesis Analysis
CNPA is synthesized through a process involving the reaction of 2-chloro-5-nitrophenol and acetonitrile in the presence of a base. This reaction is used to form the CNPA product and is a popular method due to its simplicity and efficiency.Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-nitrophenyl)acetonitrile is represented by the linear formula C8H5ClN2O2 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-8-2-1-7 (11 (12)13)5-6 (8)3-4-10/h1-2,5H,3H2 .Chemical Reactions Analysis
There are several chemical reactions and synthesis methods involving 2-(2-Chloro-5-nitrophenyl)acetonitrile. For instance, Babaev et al. (1999) discussed the reaction of 2-chloro-N- (p-nitrophenacyl)pyridinium bromide with potassium cyanate in acetonitrile, which produces different compounds depending on the solvent used.Physical And Chemical Properties Analysis
The compound is a colorless solid that is soluble in water. It has a molecular weight of 196.59 g/mol . The melting point of the compound is between 97 - 100 degrees .科学的研究の応用
Chemical Reactions and Synthesis :
- Babaev et al. (1999) discussed the reaction of 2-chloro-N-(p-nitrophenacyl)pyridinium bromide with potassium cyanate in acetonitrile, which produces different compounds depending on the solvent used (Babaev, Rybakov, Zhukov, & Orlova, 1999).
- Amiri et al. (2018) investigated the reactivity of 2-nitro-5,10,15,20-tetraphenylporphyrin with 2-(4-nitrophenyl)acetonitrile, leading to the synthesis of new compounds with potential applications as photosensitizers (Amiri, Moura, Faustino, Cavaleiro, Rakib, & Neves, 2018).
- D’Auria et al. (1998) explored the photochemical synthesis of 4(5)-nitro-2-arylimidazoles, which involved reactions in acetonitrile (D’Auria, Luca, Mauriello, & Racioppi, 1998).
Properties and Applications of Derivatives :
- Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts containing nitrophenyl groups, which exhibited color changes in the presence of fluoride in acetonitrile, suggesting potential applications in anion sensing (Camiolo, Gale, Hursthouse, & Light, 2003).
- Zeng and Thibblin (2002) studied the solvolysis of 4-chloro-4-(4′-nitrophenyl)pentan-2-one in aqueous acetonitrile, which revealed insights into reaction mechanisms and kinetics (Zeng & Thibblin, 2002).
- Buchstaller and Anlauf (2004) observed a Smiles rearrangement during the reduction of 2-aryloxy-2-methylpropionamides, providing a method for accessing valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Safety And Hazards
特性
IUPAC Name |
2-(2-chloro-5-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQLIYKDHDLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694255 | |
| Record name | (2-Chloro-5-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-nitrophenyl)acetonitrile | |
CAS RN |
52427-02-8 | |
| Record name | (2-Chloro-5-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

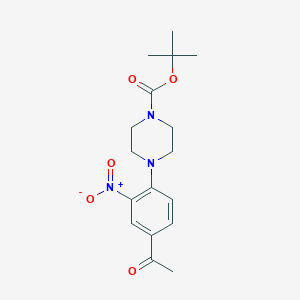
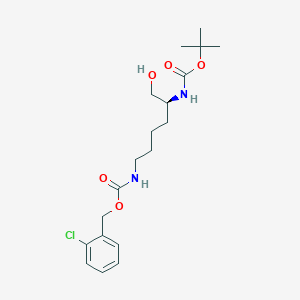
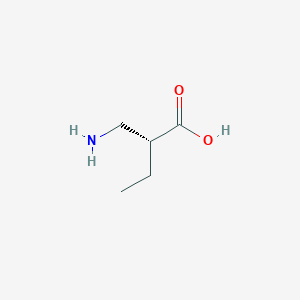

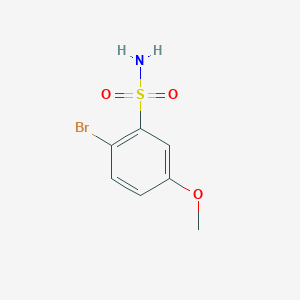

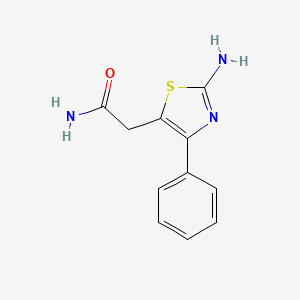
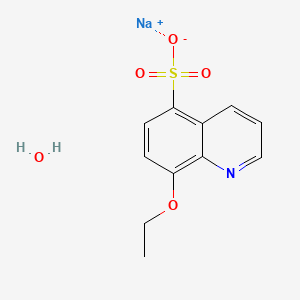
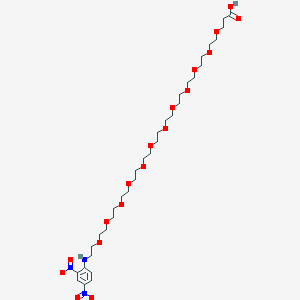
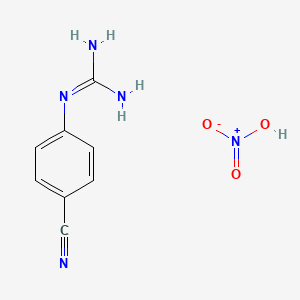
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)


